5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H12O5S This compound is characterized by a furan ring substituted with a carboxylic acid group and a sulfinylmethyl group attached to a methoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and 2-methoxyethanethiol.
Formation of Sulfinylmethyl Intermediate: The 2-methoxyethanethiol is oxidized to form the corresponding sulfinylmethyl intermediate.
Coupling Reaction: The sulfinylmethyl intermediate is then coupled with furan-2-carboxylic acid under appropriate reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(((2-Methoxyethyl)sulfonyl)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(((2-Methoxyethyl)sulfanyl)methyl)furan-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring can interact with biological macromolecules, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(((2-Methoxyethyl)sulfanyl)methyl)furan-2-carboxylic acid: This compound has a sulfanyl group instead of a sulfinyl group.
5-(((2-Methoxyethyl)sulfonyl)methyl)furan-2-carboxylic acid: This compound has a sulfonyl group instead of a sulfinyl group.
5-(((2-Hydroxyethyl)sulfinyl)methyl)furan-2-carboxylic acid: This compound has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the sulfinyl group in 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid imparts unique redox properties, making it distinct from its analogs. This unique feature can be exploited in various applications, particularly in redox biology and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H12O5S |
---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5-(2-methoxyethylsulfinylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-13-4-5-15(12)6-7-2-3-8(14-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
HOZCQYJSCLJTJF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)CC1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.